molecular formula C13H21NO3 B584239 3-O-Methyl Colterol-d9 CAS No. 1346599-83-4

3-O-Methyl Colterol-d9

Cat. No.: B584239
CAS No.: 1346599-83-4
M. Wt: 248.37
InChI Key: WVGNWNYBARIPKQ-GQALSZNTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Colterol-d9 involves the incorporation of deuterium atoms into the 3-O-Methyl Colterol moleculeThe exact synthetic route and reaction conditions may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterium gas or deuterated reagents to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl Colterol-d9 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 3-O-Methyl Colterol-d9 is used as a reference standard in analytical chemistry for the quantification and identification of related compounds. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways .

Biology: In biological research, this compound is used to study metabolic processes and enzyme kinetics. Its deuterium labeling provides insights into the dynamics of biochemical reactions .

Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in the development of new therapeutic agents by providing detailed metabolic profiles .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stable isotopic labeling makes it valuable for various applications, including quality control and process optimization .

Mechanism of Action

The mechanism of action of 3-O-Methyl Colterol-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

    3-O-Methyl Colterol: The non-deuterated version of 3-O-Methyl Colterol-d9, used in similar research applications.

    3-O-Methyl-D-glucopyranose: Another methylated compound used in metabolic studies.

    Methyl 2,5-di-O-benzoyl-3-deoxypentofuranoside: A compound used in carbohydrate chemistry.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis are essential .

Properties

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGNWNYBARIPKQ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858027
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-83-4
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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